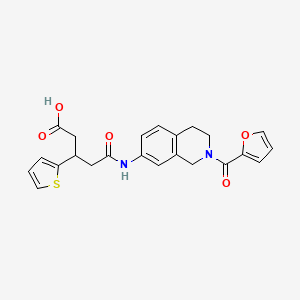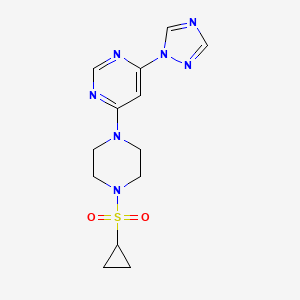
2-Oxo-2-phenylethyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 2-chlorobenzoate is a chemical compound with the molecular formula C15H11ClO3 . It falls under the category of organic esters and contains both a benzoyl group and a phenacyl group. The compound’s structure consists of a 2-oxo-2-phenylethyl moiety attached to a 4-chlorobenzoate group .
Synthesis Analysis
The synthesis of 2-Oxo-2-phenylethyl 2-chlorobenzoate involves the reaction between 2-oxo-2-phenylethyl formate (an intermediate compound) and 4-chlorobenzoic acid . The esterification process results in the formation of the target compound. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
For a visual representation, refer to the ChemSpider entry for the compound .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Oxidation Processes: 2-Chlorobenzoic acid, a derivative related to 2-Oxo-2-phenylethyl 2-chlorobenzoate, is significant in the production of diclofenac sodium. Its synthesis can be achieved through the oxidation of 2-chlorotoluene using ozone, which offers a low-waste alternative compared to traditional methods involving potassium permanganate and reduces toxic wastewater generation (Bushuiev, Halstian, & Kotova, 2020).
- Electrochemical Oxidation: The electrochemical oxidation of 2-chlorobenzoic acid (2-CBA) using Pt or boron-doped-diamond (BDD) anodes highlights the role of hydroxyl radicals in the degradation of related compounds. This study contributes to understanding the degradation pathways and kinetics of compounds like 2-chlorobenzoic acid (M'hemdi et al., 2013).
- Microwave-Assisted Synthesis: Microwave-assisted O-alkylation reactions demonstrate an efficient method for synthesizing 2-Oxo-2-phenylethyl carboxylates, including 2-oxo-2-phenylethyl 2-chlorobenzoate, using phase-transfer catalysis. This method offers a high-yield, expedient synthesis approach (Li, Quan, & Wang, 2004).
Environmental and Analytical Chemistry
- Photocatalytic Degradation: Studies on the photocatalytic degradation of chlorinated compounds like 4-chlorobenzoic acid in water shed light on the behavior of related compounds in environmental settings. Factors like ionic strength, catalyst loading, and the presence of hydrogen peroxide significantly influence the degradation rates and mechanisms (Dionysiou et al., 2000).
- Oxidation with Fenton's Reagent: The oxidation of chlorobenzene, a similar compound, by hydroxyl radicals generated with Fenton's reagent provides insights into the degradation pathways and products of chlorinated organics, including potential insights into the behavior of 2-Oxo-2-phenylethyl 2-chlorobenzoate in similar conditions (Sedlak & Andren, 1991).
Catalysis and Reaction Mechanisms
- Catalytic Reactions: Studies on oxorhenium complexes for catalytic hydrosilylation and hydrogen production provide a framework for understanding the catalytic properties of metal complexes, which can be relevant for reactions involving 2-Oxo-2-phenylethyl 2-chlorobenzoate (Ison, Ison, & Perry, 2017).
Advanced Oxidation Processes
- UV/Chlorine as an Advanced Oxidation Process: The UV/chlorine process, compared to the UV/H2O2 process, offers insights into the generation of oxidants and microbial inactivation, which can be relevant in the context of the degradation or transformation of 2-Oxo-2-phenylethyl 2-chlorobenzoate (Jin, El-Din, & Bolton, 2011).
Propiedades
IUPAC Name |
phenacyl 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDHJMFVDKHUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-phenylethyl 2-chlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2579954.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2579957.png)
![Methyl 4-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}phenyl ether](/img/structure/B2579958.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2579961.png)



![Tert-butyl ({3-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B2579969.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2579970.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2579972.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-fluoropyridin-3-yl)methanone](/img/structure/B2579976.png)